

Thermodynamic Characterization of Brominated Nitropyrimidines: A Technical Guide

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Compound of Interest

Compound Name: 4,6-Dibromo-5-nitropyrimidine

Cat. No.: B13101182

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Executive Summary

Brominated nitropyrimidines represent a critical scaffold in both pharmaceutical development (as precursors for antiviral and anticancer agents) and high-energy materials science. The interplay between the electron-withdrawing nitro group (

) and the heavy halogen bromine (

) on the electron-deficient pyrimidine ring creates a unique thermodynamic profile characterized by high density, specific reactivity, and distinct thermal stability limits.

This guide provides a comprehensive technical framework for understanding and determining the thermodynamic properties of these compounds, with a specific focus on 5-bromo-2-nitropyrimidine and its analogues. It synthesizes experimental data with theoretical models to establish a self-validating protocol for characterization.

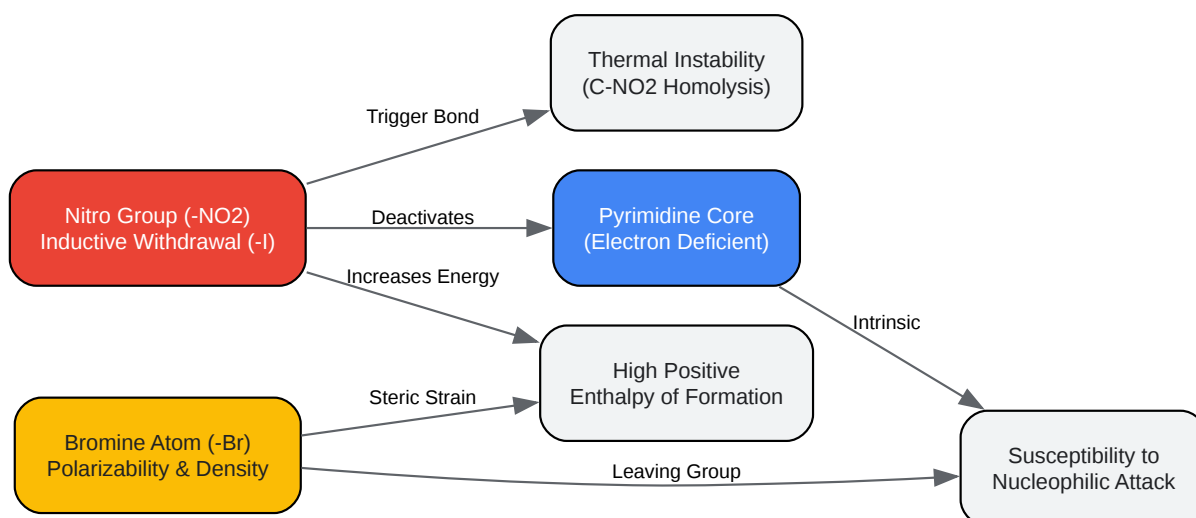
Chemical Architecture & Electronic Effects

The thermodynamic stability and reactivity of brominated nitropyrimidines are dictated by the electronic environment of the pyrimidine ring.

- The Pyrimidine Sink: The 1,3-diazine ring is inherently electron-deficient.
- Nitro Group Effect: The nitro group at the 2- or 5-position exacerbates this deficiency, increasing the heat of formation () but potentially lowering thermal stability due to the "trigger linkage" nature of the C-NO₂ bond.
- Bromine Effect: The bromine substituent adds significant molecular weight and density (predicted for 5-bromo-2-nitropyrimidine) while providing a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution ().

Visualization: Electronic Structure & Reactivity Logic

The following diagram illustrates the structure-property relationships driving the thermodynamics of this scaffold.



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Figure 1: Causal relationship between substituent effects and thermodynamic/reactive properties.

Thermodynamic Profile

Accurate thermodynamic data is essential for safety assessments in scale-up and for predicting reaction enthalpies.

Phase Transition Energetics

For 5-bromo-2-nitropyrimidine, the crystal lattice energy is dominated by dipolar interactions and

stacking, enhanced by the polarizability of bromine.

- Melting Point ()
(): Experimental values range from 148–150 °C.[1] A sharp melting point is a primary indicator of purity (>98%).
- Enthalpy of Fusion ()
(): typically determined via Differential Scanning Calorimetry (DSC). For similar nitro-heterocycles, this value often lies between 15–25 kJ/mol.
- Sublimation Enthalpy ()
(): Critical for vapor phase deposition or modeling gas-phase reactivity. If experimental Knudsen effusion data is unavailable, it can be estimated using the relationship:

Enthalpy of Formation ()

The standard enthalpy of formation is a measure of the energy content. For brominated nitropyrimidines, this value is typically positive, indicating the compound is endothermic relative to its elements—a hallmark of high-energy intermediates.

- Solid Phase ()
(): Determined via combustion calorimetry.

- Gas Phase (): Calculated from solid phase data using sublimation enthalpy.

Thermal Stability & Decomposition

Thermal decomposition often initiates with the homolytic cleavage of the bond.

- Onset Temperature (): DSC analysis typically shows exothermic decomposition beginning >200 °C, well above the melting point.
- Safety Note: The gap between (150 °C) and provides a safe processing window, but bulk heating should be strictly controlled.

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols should be used to characterize these compounds.

Protocol: Synthesis & Purification Verification

Before thermodynamic testing, purity must be absolute. Impurities (solvents, precursors) drastically skew calorimetric data.

- Synthesis: React 2-bromomalonaldehyde with a nitro-amidine precursor or nitrate 2-amino-5-bromopyrimidine using .
- Purification: Recrystallize from ethanol/water or sublime under reduced pressure.
- Validation:

- HPLC: >99.5% area under curve.
- DSC: Sharp endotherm at
(peak width < 2 °C).

Protocol: Combustion Calorimetry

This is the gold standard for determining

Equipment: Isooperibol Oxygen Bomb Calorimeter. Procedure:

- Pelletization: Press the sample (~0.5 g) into a pellet. If the bromine content is high, use a combustion aid (e.g., benzoic acid) to ensure complete combustion.
- Combustion: Burn in excess oxygen (3.0 MPa).
- Correction: The presence of Br and N requires specific corrections:
 - Nitrogen: Correct for
formation.
 - Bromine: Correct for the formation of liquid
and dissolution in water (forming
) . A reducing agent (hydrazine or arsenious oxide) solution is often placed in the bomb to reduce all free bromine to bromide (
) for accurate thermochemical cycles.

- Calculation:

Where

is the energy equivalent of the calorimeter, and corrections are applied for standard states.

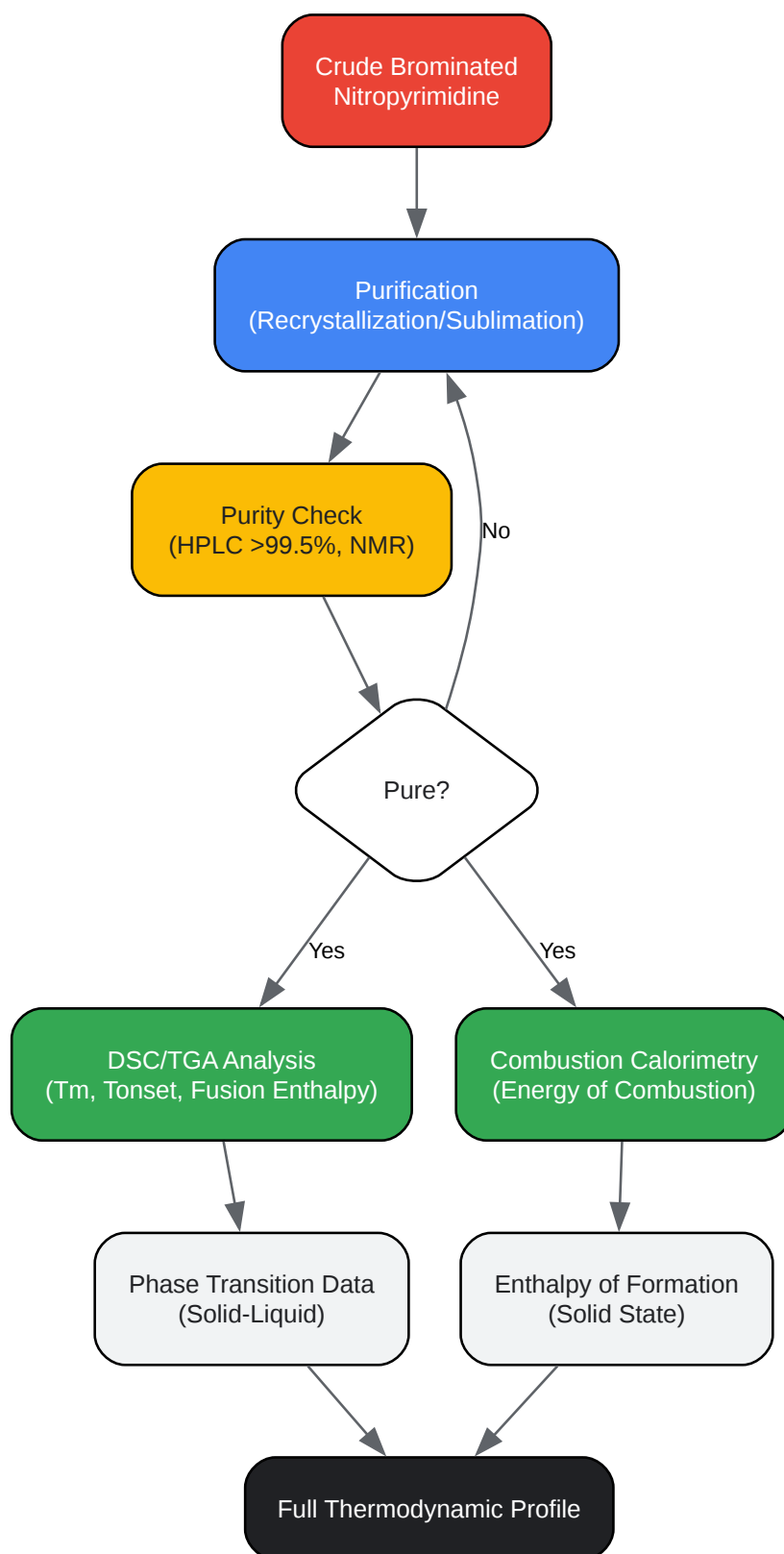
Protocol: Thermal Stability (DSC/TGA)

Equipment: Simultaneous TGA/DSC analyzer. Conditions:

- Atmosphere: Nitrogen (inert) to study pyrolysis; Air to study oxidative degradation.
- Ramp Rate: 5, 10, and 20 °C/min (to apply Kissinger method for kinetics).
- Crucible: Alumina () or Gold-plated high-pressure crucibles (to prevent evaporation before decomposition).

Visualization: Characterization Workflow

This flowchart details the logical progression from synthesis to thermodynamic data generation.



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Figure 2: Step-by-step workflow for thermodynamic validation.

Data Summary: 5-Bromo-2-Nitropyrimidine

The following table consolidates available experimental data and high-confidence predictive values for the specific isomer 5-bromo-2-nitropyrimidine.

Property	Value	Method/Source	Notes
Molecular Formula	-	-	-
Molecular Weight	203.98 g/mol	Calculated	-
Melting Point	148–150 °C	Experimental (DSC)	Sharp endotherm indicates crystallinity.
Boiling Point	~292.3 °C	Predicted	Decomposition likely precedes boiling at atm pressure.
Density	1.833 g/cm ³	Predicted	High density due to Br/Nitro combination. [1]
Solubility	Low (Water)Mod.[1] (CHCl ₃ , MeOH)	Experimental	Lipophilic character dominates.
(Solid)	Est. +10 to +30 kJ/mol	Group Additivity	Positive due to ring strain and nitro group.
Decomposition ()	>220 °C	TGA	Onset of mass loss.

Note: Where specific experimental values for this isomer are absent in open literature, values are estimated based on structural analogues (e.g., 2-amino-5-bromo-4-nitropyrimidine) and standard group additivity rules.

Applications & Implications

Understanding these properties allows for:

- Drug Design: The lipophilicity (LogP) and metabolic stability are influenced by the Br/NO₂ thermodynamics. The

bond enthalpy (~280 kJ/mol) is sufficient for stability but allows for metabolic functionalization.

- Energetic Materials: The high density and positive heat of formation make these attractive as insensitive high-energy density materials (IHEDMs). The bromine atom, however, reduces the oxygen balance, often requiring oxidizer blending.

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